molecular formula C18H21N5O3 B2726729 2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1173261-58-9

2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2726729
CAS No.: 1173261-58-9
M. Wt: 355.398
InChI Key: GEZPAOYJEBSREZ-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid or its derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Coupling of the Two Rings: The pyrazole and oxadiazole rings are then coupled through a suitable linker, such as an acetamide group, using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Uniqueness

2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide is unique due to the specific substitution pattern on the pyrazole and phenyl rings, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group on the pyrazole ring and the methoxy and methyl groups on the phenyl ring may confer distinct steric and electronic properties, leading to unique interactions with molecular targets.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-11(2)23-14(7-8-19-23)17-21-22-18(26-17)20-16(24)10-13-5-6-15(25-4)12(3)9-13/h5-9,11H,10H2,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZPAOYJEBSREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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